rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carbohydrazide, trans
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Description
Rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carbohydrazide, trans is a useful research compound. Its molecular formula is C10H16N4O2 and its molecular weight is 224.264. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structure Analysis : The compound rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carbohydrazide, trans, is involved in various chemical synthesis processes. For example, the reaction of epoxycyclohexane with pyrazole yields similar compounds, which can form dimers in the solid state via strong intermolecular hydrogen bonds (Barz, Herdtweck, & Thiel, 1996). Similarly, the synthesis of ortho- and meta-Re(I)-metallocarboranes in water involves reactions with carboranes that include pyrazole structures (Sogbein et al., 2005).
Catalysis and Polymerization : Compounds with structures similar to rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carbohydrazide are used as catalysts in various polymerization processes. For instance, the ring-opening polymerization (ROP) of racemic trans-cyclohexene carbonate and enantiopure trans-(R,R)-CHC is carried out with catalyst systems yielding poly(cyclohexene carbonate) with isotactic properties (Guerin et al., 2014).
Biochemical Interactions and Drug Development : Some derivatives of carbohydrazide, a component of the compound , have been studied for their antioxidant and antitumor activities, suggesting potential applications in drug development (El Sadek et al., 2014). Similarly, molecular docking and spectroscopic studies of related compounds indicate potential applications in medicinal chemistry (Karrouchi et al., 2021).
Material Science Applications : The development of novel nanohybrid biocatalysts using similar compounds for the kinetic resolution of secondary alcohols demonstrates potential applications in material science and biocatalysis (Galvão et al., 2018).
Properties
IUPAC Name |
(2R,3R)-2-(1-methylpyrazol-4-yl)oxane-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-14-6-7(5-12-14)9-8(10(15)13-11)3-2-4-16-9/h5-6,8-9H,2-4,11H2,1H3,(H,13,15)/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVSFTOWJKAVKV-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C(CCCO2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@H]2[C@@H](CCCO2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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